5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole
CAS No.: 400079-69-8
Cat. No.: VC6193031
Molecular Formula: C19H11F3N2OS
Molecular Weight: 372.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400079-69-8 |
|---|---|
| Molecular Formula | C19H11F3N2OS |
| Molecular Weight | 372.37 |
| IUPAC Name | 5-(2-phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole |
| Standard InChI | InChI=1S/C19H11F3N2OS/c20-19(21,22)14-8-4-7-13(9-14)15-10-17(25-24-15)16-11-26-18(23-16)12-5-2-1-3-6-12/h1-11H |
| Standard InChI Key | ZOIPFQXASWAYPK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Introduction
Structural Characteristics
Molecular Composition and Connectivity
The compound’s structure integrates three distinct aromatic systems:
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1,2-Oxazole core: A five-membered ring containing oxygen at position 1 and nitrogen at position 2.
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2-Phenyl-1,3-thiazole substituent: A thiazole ring (sulfur at position 1, nitrogen at position 3) para-substituted with a phenyl group.
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3-(Trifluoromethyl)phenyl group: A benzene ring meta-substituted with a trifluoromethyl (-CF₃) group.
The IUPAC name, 5-(2-phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole, reflects this connectivity. The SMILES notation (C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=NO3)C4=CC(=CC=C4)C(F)(F)F) further clarifies the spatial arrangement, highlighting the oxazole’s C5 linkage to the thiazole and C3 attachment to the trifluoromethylphenyl group .
Functional Groups and Electronic Properties
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Oxazole and Thiazole Rings: These electron-deficient heterocycles contribute to the molecule’s planar geometry and capacity for π-π stacking interactions. The thiazole’s sulfur atom may enhance binding to metal ions or biological targets .
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Trifluoromethyl Group: The -CF₃ substituent is strongly electron-withdrawing, increasing the compound’s metabolic stability and lipophilicity—a feature common in agrochemicals and pharmaceuticals .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 372.37 g/mol | |
| Solubility | Soluble in organic solvents | |
| Melting Point | Not reported | – |
| LogP (Partition Coeff.) | Estimated ~3.5 (calculated) | – |
The compound’s solubility in organic solvents suggests utility in solution-phase reactions, though the absence of melting point data indicates a need for further characterization .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this compound is published, analogous oxazole-thiazole hybrids are typically synthesized via:
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Van Leusen Oxazole Synthesis: Tosylmethyl isocyanide (TosMIC) reacts with aldehydes to form oxazole rings . For example, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate undergoes TosMIC-mediated cyclization to yield oxazole derivatives . Adapting this method, a suitably functionalized aldehyde precursor could be cyclized to form the 1,2-oxazole core.
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Huisgen Cycloaddition: Azide-alkyne click chemistry might facilitate the introduction of the thiazole moiety, though regioselectivity challenges may arise.
Key Intermediates
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Aldehyde Precursor: A hypothetical intermediate, 3-(3-(trifluoromethyl)phenyl)-1,2-oxazole-5-carbaldehyde, could react with 2-phenylthiazole-4-carboxylic acid under coupling conditions (e.g., EDC/HOBt) to form the final product.
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Thiazole Component: 2-Phenylthiazole-4-carbonyl chloride, derived from its corresponding acid, might serve as an electrophilic partner in amide bond formation.
Applications in Research
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for derivatization. For instance, replacing the trifluoromethyl group with sulfonamides could enhance solubility for in vivo studies.
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Targeted Drug Delivery: Conjugation to nanoparticles via the oxazole’s nitrogen atom may improve bioavailability.
Materials Science
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Organic Electronics: The conjugated π-system could function as an electron-transport layer in OLEDs, though charge mobility studies are needed.
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